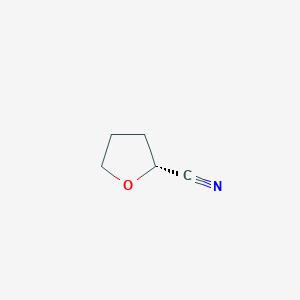

(R)-Tetrahydrofuran-2-carbonitrile

説明

Structure

3D Structure

特性

IUPAC Name |

(2R)-oxolane-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c6-4-5-2-1-3-7-5/h5H,1-3H2/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZIKHSWRWWPAN-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](OC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164472-78-0 | |

| Record name | (R)-Tetrahydrofuran-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Monograph: (R)-Tetrahydrofuran-2-carbonitrile

The following technical guide details the chemical properties, synthesis, and applications of (R)-Tetrahydrofuran-2-carbonitrile.

High-Fidelity Chiral Building Block for Medicinal Chemistry

Executive Summary

(R)-Tetrahydrofuran-2-carbonitrile (CAS: 164472-78-0) is a pivotal chiral intermediate in the synthesis of peptidomimetics and small-molecule therapeutics. Distinguished by its rigid cyclic ether framework and a reactive nitrile handle, it serves as a critical bioisostere for proline and phenyl rings, offering improved aqueous solubility and metabolic stability in drug candidates. Its primary utility lies in the development of Cathepsin K inhibitors (osteoporosis therapy) and penem antibiotics (e.g., Furopenem), where the preservation of the R-stereocenter is essential for target affinity.

Physicochemical Profile

The physicochemical characteristics of (R)-Tetrahydrofuran-2-carbonitrile are defined by the polarity of the nitrile group superimposed on the lipophilic yet water-miscible THF ring.

| Property | Specification | Notes |

| IUPAC Name | (2R)-Tetrahydrofuran-2-carbonitrile | |

| CAS Number | 164472-78-0 | Specific to the (R)-enantiomer |

| Molecular Formula | C₅H₇NO | |

| Molecular Weight | 97.12 g/mol | |

| Physical State | Colorless to pale yellow liquid | Hygroscopic |

| Density | ~1.04 g/cm³ (Predicted) | Denser than THF solvent (0.89 g/cm³) |

| Boiling Point | 160–170 °C (Estimated) | Significantly higher than THF (66°C) due to dipole-dipole interactions |

| Chirality | (R)-Enantiomer | Precursor to D-amino acid analogs |

| Solubility | Miscible in DCM, THF, MeOH, EtOAc | Moderate water solubility |

Synthetic Methodologies & Stereochemical Integrity

The synthesis of (R)-Tetrahydrofuran-2-carbonitrile requires strict control over stereochemistry. Direct nucleophilic substitution on 2-halo-THF derivatives is prone to racemization (Sɴ1) or inversion (Sɴ2). Therefore, the industry-standard protocol relies on the dehydration of the corresponding primary amide , which retains the configuration of the chiral center.

Core Synthetic Pathway: Amide Dehydration

This route begins with the commercially available (R)-tetrahydrofuran-2-carboxylic acid.

-

Amidation: Activation of the acid (via mixed anhydride or acid chloride) followed by ammonolysis yields (R)-tetrahydrofuran-2-carboxamide.

-

Dehydration: Treatment with a dehydrating agent converts the amide to the nitrile.

Visualization of Synthetic Logic

The following diagram illustrates the linear synthesis preserving the chiral center, contrasted with the riskier direct substitution route.

Figure 1: Synthetic pathway focusing on stereochemical retention via amide dehydration.[3][1][2][4][5]

Reactivity & Transformations

The nitrile group serves as a versatile "masked" functionality. In medicinal chemistry, it is rarely the endpoint; rather, it is a gateway to amines, acids, or heterocycles.

Key Transformations

-

Hydrolysis (Pinner Reaction): Acid-catalyzed hydrolysis converts the nitrile back to the carboxylic acid or ester. This is often used to purify the core scaffold or generate prodrug esters.

-

Reduction to Amine: Catalytic hydrogenation (Raney Ni/H₂) or hydride reduction (LiAlH₄) yields (R)-tetrahydrofurfurylamine . This primary amine is a privileged scaffold in fragment-based drug discovery (FBDD).

-

Grignard Addition: Reaction with R-MgX yields chiral ketones, allowing the extension of the carbon skeleton while maintaining the THF ring's spatial orientation.

Reaction Map

Figure 2: Divergent reactivity profile of the nitrile handle.[3][4]

Applications in Drug Discovery

The (R)-THF moiety is highly valued for its ability to modulate physicochemical properties without adding excessive lipophilicity.

Cathepsin K Inhibitors

Cathepsin K is a cysteine protease involved in bone resorption.[6] Inhibitors often require a P2 or P3 binding element that fits into a specific hydrophobic pocket.

-

Role: The (R)-THF ring acts as a conformationally restricted ether. Unlike a flexible alkyl ether, the ring reduces the entropic penalty of binding to the enzyme active site.

-

Mechanism: The nitrile group in early candidates served as a "warhead" (reversible covalent inhibitor) targeting the active site cysteine (Cys25), though later generations (like Odanacatib) utilized nitrile groups on different positions or fluorinated alkyls. The (R)-THF-2-carbonitrile is a key intermediate for synthesizing the non-covalent binding domains of these drugs.

Antibiotic Synthesis (Penems)

The hydrolysis product, (R)-tetrahydrofuran-2-carboxylic acid, is a direct side-chain precursor for Furopenem and other penem-class antibiotics. The specific (R)-configuration is critical for bacterial cell wall permeability and resistance to beta-lactamases.

Handling & Safety Protocol

While (R)-Tetrahydrofuran-2-carbonitrile is a valuable intermediate, it possesses hazards typical of aliphatic nitriles and cyclic ethers.

-

Acute Toxicity: Harmful if swallowed or inhaled (H302+H332). Nitriles can metabolize to release cyanide ions in vivo, though aliphatic nitriles are generally slower to do so than aromatic ones.

-

Flammability: Flash point is likely <60°C (H225). Handle in a fume hood away from ignition sources.

-

Storage: Store under inert atmosphere (Nitrogen/Argon). Like THF, the alpha-protons are susceptible to autoxidation; however, the electron-withdrawing nitrile group reduces the rate of peroxide formation compared to the parent THF solvent.

-

Disposal: Do not mix with strong acids (risk of HCN evolution) or strong oxidizers.[7]

References

-

PubChem. (2025).[3] (R)-Tetrahydrofuran-2-carbonitrile | C5H7NO.[3] National Library of Medicine. Link

-

Sigma-Aldrich. (2025).[7] Product Specification: (R)-Tetrahydrofuran-2-carbonitrile. Merck KGaA. Link

-

ChemicalBook. (2025).[3] Synthesis and Properties of Chiral THF Nitriles. Link

-

Organic Chemistry Portal. (2023). Synthesis of Tetrahydrofurans and Nitrile Transformations. Link

-

ResearchGate. (2009). Synthesis of chiral tetrahydrofuran derivatives from lactone acids. Link

Sources

- 1. Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals | MDPI [mdpi.com]

- 2. CN104031010A - Manufacturing Method Of Optically Active Tetrahydrofuran-2-carboxylic Acid - Google Patents [patents.google.com]

- 3. (R)-Tetrahydrofuran-2-carbonitrile | C5H7NO | CID 7204860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-TETRAHYDROFURAN-2-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 5. Tetrahydrofuran synthesis [organic-chemistry.org]

- 6. pnas.org [pnas.org]

- 7. fishersci.com [fishersci.com]

Strategic Utilization of (R)-Tetrahydrofuran-2-carbonitrile in Chiral Pharmacophores

Executive Summary

(R)-Tetrahydrofuran-2-carbonitrile (CAS: 164472-78-0 ) represents a "privileged scaffold" in modern medicinal chemistry. Its structural motif—a chiral ether ring adjacent to a reactive nitrile "warhead"—serves as a critical junction point for synthesizing protease inhibitors (e.g., Cathepsin K targets), kinase inhibitors, and chiral ligands.

Unlike simple aliphatic nitriles, the tetrahydrofuran (THF) ring confers specific solubility and binding properties, often exploiting the "ether oxygen effect" to enhance metabolic stability and hydrogen bonding within enzyme pockets. This guide details the robust synthesis, quality control, and reaction divergence of this high-value intermediate, moving beyond basic textbook definitions to field-proven process chemistry.

Physicochemical Profile & Identity

The distinction between the racemic and enantiopure forms is critical. Commercial sourcing often confuses the two; verification via specific rotation is mandatory upon receipt.

| Property | Data | Notes |

| IUPAC Name | (2R)-Tetrahydrofuran-2-carbonitrile | |

| CAS Number | 164472-78-0 | Racemic CAS: 14631-43-7 |

| Molecular Formula | C₅H₇NO | |

| Molecular Weight | 97.12 g/mol | |

| Appearance | Colorless to pale yellow liquid | Oxidizes slightly upon air exposure |

| Boiling Point | 55-57 °C @ 15 mmHg | Volatile; requires careful vacuum distillation |

| Density | ~1.02 g/mL | |

| Chirality | (R)-Enantiomer | Precursor: (R)-Tetrahydro-2-furoic acid |

| Specific Rotation | Value varies by solvent/concentration |

Synthetic Architecture: The "Amide Dehydration" Route[2][3]

While nucleophilic substitution of 2-chloro-THF with cyanide is theoretically possible, it is operationally hazardous and prone to racemization via an oxocarbenium ion intermediate. The Amide Dehydration Protocol is the industry standard for maintaining high enantiomeric excess (ee).

Mechanistic Pathway

The synthesis begins with the commercially available (R)-Tetrahydro-2-furoic acid (CAS 87392-05-0). The acid is converted to the primary amide, which is then dehydrated to the nitrile. This route avoids handling free cyanide salts.

Figure 1: Step-wise synthesis preserving stereochemistry via the Amide Dehydration pathway.

Detailed Experimental Protocol

Note: This protocol is designed for a 50g scale-up. All steps must be performed in a fume hood due to the use of trifluoroacetic anhydride (TFAA).

Step 1: Formation of (R)-Tetrahydrofuran-2-carboxamide

-

Activation: Charge a reactor with (R)-Tetrahydro-2-furoic acid (50.0 g, 0.43 mol) and THF (500 mL). Cool to -15°C.

-

Base Addition: Add N-methylmorpholine (NMM, 1.1 eq) dropwise, maintaining internal temp < -10°C.

-

Anhydride Formation: Add ethyl chloroformate (1.1 eq) slowly. Stir for 30 min. A white precipitate (NMM·HCl) will form.

-

Amidation: Sparge anhydrous ammonia gas into the slurry for 1 hour at -15°C, or add 28% NH₄OH (3 eq) dropwise if gas is unavailable.

-

Workup: Filter off salts. Concentrate the filtrate. Recrystallize the residue from EtOAc/Hexanes to yield the amide as a white solid.

-

Checkpoint: Verify melting point (78-80°C) and optical rotation.

-

Step 2: Dehydration to (R)-Tetrahydrofuran-2-carbonitrile

-

Solvation: Dissolve the purified amide (40 g) in dry Dichloromethane (DCM, 400 mL) and Pyridine (2.2 eq). Cool to 0°C.

-

Dehydration: Add Trifluoroacetic Anhydride (TFAA, 1.1 eq) dropwise over 45 mins. The reaction is exothermic; maintain T < 5°C to prevent racemization.

-

Monitoring: Monitor via TLC (EtOAc/Hex 1:1). The amide spot (Rf ~0.2) should disappear, replaced by the nitrile (Rf ~0.6).

-

Quench: Pour mixture into ice-cold NaHCO₃ solution.

-

Purification: Extract with DCM. Wash organics with 1M HCl (to remove pyridine), then brine. Dry over MgSO₄.[1]

-

Distillation: The crude oil requires vacuum distillation (bp ~56°C @ 15 mmHg) to obtain the pure colorless liquid.

Reaction Divergence & Applications

The nitrile group is a versatile "masked" functionality. In drug development, it is rarely the final endpoint but rather a gateway to amines, amidines, or heterocycles.

Reduction to (R)-Tetrahydrofurfurylamine

The most common application is the reduction to (R)-Tetrahydrofurfurylamine (CAS 7202-43-9), a fragment found in various kinase inhibitors.

-

Reagent Choice: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF).

-

Caution: Catalytic hydrogenation (H₂/Pd-C) often leads to secondary amine formation unless conducted in the presence of ammonia.

Tetrazole Formation (Bioisostere)

Reaction with sodium azide (NaN₃) and a Lewis acid (ZnBr₂) yields the tetrazole derivative, a carboxylic acid bioisostere common in angiotensin II receptor antagonists.

Figure 2: Divergent synthetic utility of the nitrile handle.

Quality Control & Critical Quality Attributes (CQAs)

For pharmaceutical intermediates, purity alone is insufficient. The following CQAs must be validated:

-

Enantiomeric Excess (ee):

-

Method: Chiral GC (e.g., Cyclodex-B column).

-

Limit: NLT 98.0% ee.

-

Troubleshooting: If ee drops, check the temperature during the dehydration step (Step 2). Exotherms >10°C can cause partial racemization.

-

-

Water Content (Karl Fischer):

-

Limit: NMT 0.1%. Nitriles hydrolyze slowly to amides in the presence of moisture.

-

-

Residual Pyridine:

-

Limit: NMT 200 ppm. Pyridine can poison downstream catalysts (e.g., Pd/C).

-

References

-

PubChem. (2025).[2] (R)-Tetrahydrofuran-2-carbonitrile Compound Summary. National Library of Medicine. [Link]

-

Organic Chemistry Portal. (2018). Dehydration of Amides to Nitriles: Recent Developments. [Link]

-

ResearchGate. (2012). Stereoselective Synthesis of Tetrahydrofuran Derivatives. [Link]

Sources

(R)-Tetrahydrofuran-2-carbonitrile spectroscopic data (NMR, IR, MS)

The following technical guide details the spectroscopic characterization of (R)-Tetrahydrofuran-2-carbonitrile.

Spectroscopic Profiling, Structural Validation, and Experimental Protocols

Executive Summary & Critical Data Correction

Objective: This guide provides a definitive spectroscopic standard for (R)-Tetrahydrofuran-2-carbonitrile , a critical chiral building block in the synthesis of cathepsin inhibitors and nucleoside analogues.

Critical Advisory (CAS Correction): The user-supplied CAS number 14205-39-1 corresponds to Methyl 3-aminocrotonate. The correct CAS registry number for (R)-Tetrahydrofuran-2-carbonitrile is 164472-78-0 .[1] Note: The (S)-enantiomer is registered under CAS 164472-76-8, and the racemate under CAS 14631-43-7.

Chemical Identity Profile

| Parameter | Detail |

| IUPAC Name | (2R)-Oxolane-2-carbonitrile |

| Common Name | (R)-Tetrahydro-2-furonitrile |

| CAS Number | 164472-78-0 |

| Molecular Formula | C |

| Molecular Weight | 97.12 g/mol |

| Appearance | Colorless to pale yellow oil |

| Chirality | (R)-Enantiomer |

| Optical Rotation |

Synthesis & Isolation Context

Understanding the synthesis is vital for interpreting spectroscopic impurities. The (R)-enantiomer is typically accessed via intramolecular cyclization of chiral halo-alcohols or enzymatic resolution.

Primary Route: Cyclization of (R)-5-bromo-2-hydroxypentanenitrile using silver perchlorate (AgClO

-

Implication: Trace silver salts or brominated precursors may appear in crude MS/NMR spectra.

-

Purity Marker: The presence of a hydroxyl stretch in IR (

) indicates incomplete cyclization.

Spectroscopic Analysis: The Core Data

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for structural confirmation. The following data corresponds to the pure (R)-enantiomer in CDCl

H NMR (500 MHz, CDCl

)

The spectrum is characterized by the distinct deshielding of the methine proton at the chiral center (H-2).

| Position | Multiplicity | Assignment | ||

| H-2 | 4.71 | dd | Methine | |

| H-5 | 3.92 – 4.02 | m | - | Methylene |

| H-3 | 2.21 – 2.31 | m | - | Methylene |

| H-4 | 2.09 – 2.19 | m | - | Methylene (Ring body) |

| H-4' | 1.97 – 2.05 | m | - | Methylene (Ring body) |

-

Interpretation: The doublet of doublets at 4.71 ppm is diagnostic. The coupling constants (7.1 and 4.6 Hz) reflect the dihedral angles with the H-3 protons, fixed by the ring pucker.

C NMR (125 MHz, CDCl

)

| Position | Type | Assignment | |

| CN | 119.5 | Quaternary | Nitrile Carbon |

| C-5 | 69.2 | CH | Ether Methylene |

| C-2 | 66.4 | CH | Chiral Methine ( |

| C-3 | 31.8 | CH | Methylene |

| C-4 | 25.0 | CH | Methylene |

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid check for functional group integrity and water content.

| Frequency ( | Intensity | Vibration Mode | Diagnostic Value |

| 2980 – 2860 | Medium | C-H Stretch | Aliphatic backbone (cyclic). |

| 2245 – 2255 | Weak/Med | C | Critical: Confirms nitrile presence. Often weak due to low dipole change. |

| 1060 – 1100 | Strong | C-O-C Stretch | Characteristic of the tetrahydrofuran ring. |

| 1450 | Medium | CH | General methylene deformation. |

-

QC Flag: A broad band at

indicates moisture (THF is hygroscopic) or hydrolysis to the amide/acid.

Mass Spectrometry (MS)

Method: Electron Ionization (EI, 70 eV) or ESI (Positive Mode).

-

Molecular Ion (M

): -

Base Peak: Typically

42 or 70 depending on ionization energy.

Fragmentation Pathway (EI):

-

97: Molecular Ion [M]

-

70: Loss of HCN (

-

42: [C

Visualizations & Workflows

Structural Validation Workflow

This logic flow ensures the compound is not only chemically correct but enantiomerically pure.

Figure 1: Step-by-step validation logic for confirming (R)-Tetrahydrofuran-2-carbonitrile identity.

Mass Spec Fragmentation Logic

The stability of the nitrile group directs the fragmentation primarily toward ring opening.

Figure 2: Predicted Electron Ionization (EI) fragmentation pathway for the target molecule.

Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Solvent: Use 99.8% D-Chloroform (

) with 0.03% TMS v/v. -

Concentration: Dissolve 10-15 mg of analyte in 0.6 mL of solvent.

-

Tube: Use high-precision 5mm NMR tubes (Wilmad 528-PP or equivalent) to prevent shimming errors.

-

Acquisition:

-

Pulse angle: 30°

-

Relaxation delay (d1): 1.0 s (ensure integration accuracy for the methine proton).

-

Scans: 16 (1H), 256-512 (13C).

-

Protocol B: Optical Rotation (Enantiomeric Purity)

Crucial for distinguishing (R) from (S).

-

Instrument: Digital Polarimeter (Sodium D-line, 589 nm).

-

Cell: 1.0 dm (100 mm) path length, thermostated to 20°C.

-

Preparation: Prepare a solution of exactly 1.0 g/100 mL (

) in HPLC-grade Chloroform. -

Measurement:

References

-

Hertzberg, R., Widyan, K., Heid, B., & Moberg, C. (2012). "Polymer-supported bis(oxazoline) ligands: synthesis and application in asymmetric catalysis." Tetrahedron, 68(37), 7680-7684. (Source for NMR and Optical Rotation data).

-

Sigma-Aldrich. "(R)-Tetrahydrofuran-2-carbonitrile Product Sheet." (Source for CAS 164472-78-0 verification).

-

National Institute of Standards and Technology (NIST). "Tetrahydrofuran Mass Spectrum." NIST Chemistry WebBook. (Used for comparative ring fragmentation analysis).

-

PubChem. "Compound Summary: (R)-Tetrahydrofuran-2-carbonitrile."[1] (Source for physical properties).[4][5][6]

Sources

- 1. (R)-Tetrahydrofuran-2-carbonitrile | C5H7NO | CID 7204860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijpsr.com [ijpsr.com]

- 4. (S)-1-(tetrahydrofuran-2-yl)ethanone | 131328-27-3 | Benchchem [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

Mechanistic Architectures of (R)-Tetrahydrofuran-2-Carbonitrile: A Guide to Enantioselective Synthesis

Topic: Mechanistic Architectures of (R)-Tetrahydrofuran-2-Carbonitrile Content Type: In-Depth Technical Guide Audience: Senior Process Chemists, Medicinal Scientists, and Drug Development Leads.

Executive Summary

(R)-Tetrahydrofuran-2-carbonitrile (CAS: 164472-78-0) is a pivotal chiral building block in the synthesis of cysteine protease inhibitors, most notably Cathepsin K inhibitors (e.g., Odanacatib analogs). Its value lies in the rigid tetrahydrofuran (THF) scaffold, which provides specific vector orientation for pharmacophores in enzyme active sites.

Unlike simple aliphatic nitriles, the synthesis of the (R)-enantiomer presents a unique challenge: introducing the cyano group at the sterically sensitive C2 position without racemization via ring-opening or oxocarbenium ion equilibration.

This guide delineates two distinct mechanistic pathways for its formation:

-

The Chiral Pool Retention Pathway: A robust, scale-friendly dehydration of (R)-tetrahydrofuran-2-carboxamide.

-

The Asymmetric Radical Decarboxylation Pathway: A modern, photoredox-catalyzed entry from achiral precursors.

Mechanistic Pathway A: Chiral Pool Retention (Amide Dehydration)

The Industry Standard for High Enantiomeric Excess (ee)

This pathway relies on the "chiral pool" strategy, utilizing commercially available (R)-tetrahydro-2-furoic acid. The core chemical challenge is the functional group interconversion (FGI) of the carboxylic acid to the nitrile while strictly maintaining the

The Mechanism

The transformation proceeds via a primary amide intermediate, followed by dehydration. The dehydration step is critical; using harsh thermal conditions (e.g., distillation with

Step 1: Activation. The amide oxygen attacks the electrophilic trifluoroacetyl group, forming an imidate-like intermediate. Step 2: Elimination. Pyridine acts as a base, deprotonating the amide nitrogen. The trifluoroacetate group is then eliminated, forming the nitrile triple bond.

Because the reaction occurs on the substituent carbon and not the chiral ring carbon (C2), the stereochemistry is retained (

Visualization: TFAA-Mediated Dehydration Mechanism

Figure 1: Mechanistic flow of the TFAA-mediated dehydration of (R)-tetrahydrofuran-2-carboxamide. Note the preservation of the C2 chiral center throughout the activation and elimination steps.

Mechanistic Pathway B: Asymmetric Decarboxylative Cyanation

The Modern Catalytic Route

For research environments lacking chiral starting materials, recent advances in photoredox catalysis allow for the direct conversion of racemic carboxylic acids or achiral precursors into enantioenriched nitriles.

The Mechanism

This pathway utilizes a dual-catalytic system: a Photoredox Catalyst (e.g., Ir(ppy)3) and a Chiral Copper Catalyst .[1]

-

Oxidation: The carboxylic acid substrate undergoes single-electron oxidation (via a hypervalent iodine reagent or direct photocatalysis) to generate an alkyl radical at the C2 position.

-

Radical Capture: The key to enantioselectivity is the capture of this prochiral C2 radical by a chiral Copper(II)-cyanide species.

-

Reductive Elimination: The copper center facilitates the formation of the C-CN bond, imparting stereocontrol based on the ligand architecture (e.g., chiral bisoxazoline ligands).

Scientific Note: While elegant, this method is currently more sensitive to scale-up variables (photon flux, catalyst loading) compared to Pathway A.

Detailed Experimental Protocol (Pathway A)

Objective: Synthesis of (R)-Tetrahydrofuran-2-carbonitrile from (R)-Tetrahydro-2-furoic acid. Scale: Gram-scale (Adaptable to kg).

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6] | Role | Critical Parameter |

| (R)-Tetrahydro-2-furoic acid | 1.0 | SM | >98% ee required |

| Ethyl Chloroformate | 1.1 | Activator | Freshly distilled |

| Ammonia (gas or 28% aq) | Excess | Amination | Temperature control |

| Trifluoroacetic Anhydride (TFAA) | 1.2 | Dehydrating Agent | Moisture sensitive |

| Pyridine | 2.5 | Base | Dry (<0.1% H2O) |

| Dichloromethane (DCM) | Solvent | Solvent | Anhydrous |

Step-by-Step Methodology

Phase 1: Formation of the Amide

-

Activation: Dissolve (R)-tetrahydro-2-furoic acid (10.0 g, 86 mmol) in anhydrous DCM (100 mL). Cool to -10°C.

-

Mixed Anhydride Formation: Add Triethylamine (1.1 equiv) followed by dropwise addition of Ethyl Chloroformate (1.1 equiv). Stir for 30 min. Observation: White precipitate of Et3N·HCl forms.

-

Amination: Bubble anhydrous ammonia gas into the solution at -10°C for 30 minutes (or add 28% NH4OH slowly if gas is unavailable, though gas is preferred for yield).

-

Workup: Filter the ammonium salts. Wash the filtrate with 1N HCl (to remove unreacted amine) and brine. Dry over Na2SO4 and concentrate.

-

Checkpoint: Analyze crude by 1H NMR. Expect amide protons at

6.0-7.5 ppm (broad).

-

Phase 2: Dehydration to Nitrile

-

Setup: Dissolve the crude (R)-tetrahydrofuran-2-carboxamide in dry DCM (5 mL/g of amide). Add Pyridine (2.5 equiv).

-

Addition: Cool the system to 0°C under Nitrogen. Add TFAA (1.2 equiv) dropwise via a syringe pump or addition funnel over 20 minutes. Exotherm Warning: Maintain T < 5°C.

-

Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 2 hours.

-

Monitoring: TLC (EtOAc/Hexane 1:1). The amide spot (

) should disappear; Nitrile spot (

-

-

Quench: Quench carefully with saturated NaHCO3 solution (gas evolution: CO2).

-

Purification: Extract with DCM. Wash organics with 1N HCl (critical to remove Pyridine) and brine.

-

Isolation: Concentrate under reduced pressure. Purify via vacuum distillation (bp ~60°C at 15 mmHg) or flash chromatography (SiO2, 10-20% EtOAc/Hexanes) to yield a colorless oil.

Critical Process Parameters & Troubleshooting

Analytical Validation

-

Chiral HPLC: Use a Chiralcel OD-H or AD-H column. Mobile phase: Hexane/IPA (95:5).

-

(R)-Enantiomer typically elutes first (verify with racemic standard).

-

-

1H NMR (CDCl3, 400 MHz):

-

4.70 (dd, 1H, C2-H). The coupling constants (

-

Absence of amide N-H peaks is the primary conversion metric.

-

4.70 (dd, 1H, C2-H). The coupling constants (

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 2) | Hydrolysis of TFAA | Ensure DCM and Pyridine are strictly anhydrous. |

| Racemization | High Temperature / Strong Base | Keep dehydration <25°C. Avoid using strong alkalis like KOH for workup. |

| Pyridine Contamination | Inefficient Acid Wash | Use 1M HCl wash twice; verify aqueous phase pH < 2. |

| Color Formation | Polymerization of impurities | Distill the final product; nitriles can darken on standing if impure. |

References

-

Vertex Pharmaceuticals. (2009). A practical enantioselective synthesis of odanacatib. Journal of Organic Chemistry.

-

Merck Frosst Centre. (2008).[7] The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K.[7] Bioorganic & Medicinal Chemistry Letters.

-

Shanghai Institute of Organic Chemistry. (2017). Enantioselective Decarboxylative Cyanation Employing Cooperative Photoredox Catalysis and Copper Catalysis. Journal of the American Chemical Society.

-

Organic Syntheses. (1963).[5] General methods for dehydration of amides to nitriles. (Foundational reference for TFAA mechanism).

-

BenchChem. (2025). A Comparative Guide to Alternative Reagents for the Cyanation of 2-Methyltetrahydrofuran Precursors.

Sources

- 1. Enantioselective Decarboxylative Cyanation Employing Cooperative Photoredox Catalysis and Copper Catalysis [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. diva-portal.org [diva-portal.org]

- 4. Tetrahydrofuran synthesis [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. (S)-TETRAHYDROFURAN-2-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 7. The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Chiral Synthesis of (R)-Tetrahydrofuran-2-carbonitrile

Topic: (R)-Tetrahydrofuran-2-carbonitrile Chiral Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

A Strategic Guide for Medicinal Chemistry Applications[1][2]

Executive Summary

(R)-Tetrahydrofuran-2-carbonitrile (CAS: 164472-78-0) is a pivotal chiral building block in the synthesis of next-generation antibiotics (e.g., Faropenem ) and protease inhibitors (e.g., Cathepsin K inhibitors like Odanacatib analogs).[1][2] Its value lies in the rigid tetrahydrofuran (THF) scaffold, which serves as a bioisostere for proline or a conformational lock in peptidomimetics.

Achieving high enantiomeric excess (ee >99%) is critical, as the (S)-enantiomer often exhibits distinct, sometimes deleterious, pharmacological profiles. This guide delineates two validated synthetic pathways: a scalable Chemical Dehydration Route utilizing the chiral pool, and a sustainable Chemoenzymatic Kinetic Resolution .

Strategic Analysis of Synthetic Pathways

The synthesis of (R)-tetrahydrofuran-2-carbonitrile presents a classic stereochemical challenge: introducing a nitrile group at the C2 position without racemization.[1][2]

| Feature | Route A: Chemical Dehydration | Route B: Chemoenzymatic Resolution |

| Starting Material | (R)-Tetrahydrofuran-2-carboxylic acid | Racemic Ethyl tetrahydrofuran-2-carboxylate |

| Key Transformation | Amide dehydration (Retention of configuration) | Enzymatic Hydrolysis (Kinetic Resolution) |

| Scalability | High (kg to ton scale) | Moderate to High (Batch dependent) |

| Enantiomeric Excess | >98% (Dependent on starting material) | >99% (Highly selective) |

| Green Chemistry | Moderate (Uses dehydrating agents like POCl₃/T3P) | High (Aqueous buffer, ambient temp) |

| Primary Risk | Racemization during amide formation | Enzyme cost and reaction time |

Detailed Protocol A: Scalable Chemical Synthesis

Mechanism: Nucleophilic Acyl Substitution followed by Dehydration. Stereochemistry: Retention of Configuration.

This route leverages the commercially available (R)-tetrahydrofuran-2-carboxylic acid.[1][2][3] The critical step is the dehydration of the primary amide, where conditions must be controlled to prevent thermal racemization.

Phase 1: Formation of (R)-Tetrahydrofuran-2-carboxamide

Reagents: (R)-THF-2-carboxylic acid, Ethyl chloroformate (or Thionyl Chloride), Ammonia (gas or aqueous).[1][2]

-

Activation: Dissolve (R)-tetrahydrofuran-2-carboxylic acid (1.0 eq) in dry DCM or THF at 0°C. Add Triethylamine (1.1 eq).

-

Mixed Anhydride Formation: Dropwise add Ethyl chloroformate (1.05 eq). Stir for 30 min at 0°C. Note: This method is milder than SOCl₂ and minimizes racemization.[2]

-

Amidation: Bubble anhydrous NH₃ gas through the solution or add concentrated NH₄OH at 0°C.

-

Workup: Wash with dilute HCl (to remove amine salts), then NaHCO₃. Dry organic layer (MgSO₄) and concentrate.[1]

Phase 2: Dehydration to (R)-Tetrahydrofuran-2-carbonitrile

Reagents: Trifluoroacetic Anhydride (TFAA) or T3P (Propylphosphonic anhydride).[1][2] Why T3P? It is a non-toxic, broad-spectrum dehydrating agent that operates under mild conditions, superior to POCl₃ for chiral substrates.[2]

-

Setup: Charge (R)-Tetrahydrofuran-2-carboxamide (1.0 eq) into a reactor with dry EtOAc or DCM. Add Pyridine (2.5 eq).[1]

-

Dehydration: Cool to 0°C. Add T3P (50% in EtOAc, 1.2 eq) dropwise.

-

Process Note: Maintain internal temperature <5°C to strictly avoid racemization.

-

-

Reaction: Allow to warm to room temperature (20-25°C) and stir for 4-6 hours. Monitor by TLC or GC (disappearance of amide).

-

Quench: Pour mixture into ice-cold water.

-

Extraction: Separate organic layer. Wash with 1N HCl (remove pyridine), saturated NaHCO₃, and brine.

-

Purification: Distillation under reduced pressure (highly recommended for nitriles) or flash chromatography (SiO₂, Hexane/EtOAc).

Detailed Protocol B: Chemoenzymatic Kinetic Resolution

Mechanism: Enantioselective Hydrolysis. Biocatalyst: Protease from Aspergillus melleus or Candida antarctica Lipase B (CAL-B).[1][2]

This method is ideal when starting from inexpensive racemic feedstocks.

Workflow

-

Substrate Preparation: Emulsify racemic Ethyl tetrahydrofuran-2-carboxylate (2 M) in Potassium Phosphate buffer (1.5 M, pH 8.0).

-

Enzymatic Hydrolysis: Add Aspergillus melleus protease (0.2% w/v). Incubate at 25°C with vigorous stirring.

-

Selectivity: The enzyme preferentially hydrolyzes the (S)-ester (or (R)-ester depending on specific strain engineering), leaving the opposite enantiomer or producing the chiral acid.[1][2]

-

Literature Standard:Aspergillus melleus typically yields (R)-Tetrahydrofuran-2-carboxylic acid with E > 60.[1][2]

-

-

Termination: Stop reaction at ~40-45% conversion (to ensure high ee of the product). Adjust pH to <2 with HCl.

-

Separation:

-

Extract the (R)-Acid (product) into EtOAc.

-

The unreacted (S)-Ester remains in the organic layer but can be separated via basic extraction (the acid moves to aqueous base, ester stays in organic).[2]

-

-

Conversion: Convert the resolved (R)-Acid to the nitrile using the Chemical Dehydration protocol described in Section 3.

Visualization of Synthetic Logic

Diagram 1: Chemical Synthesis Workflow (Route A)

Figure 1: The stepwise chemical transformation retaining stereochemistry via mild activation and dehydration.

Diagram 2: Chemoenzymatic Resolution (Route B)

Figure 2: Separation of enantiomers using a protease-driven kinetic resolution strategy.

Quality Control & Analytics

To ensure the integrity of the chiral center, the following analytical methods are mandatory:

-

Chiral GC Analysis:

-

Specific Rotation:

References

-

Chemical Synthesis of (R)-Tetrahydrofuran-2-carbonitrile: Hertzberg, R., Widyan, K., Heid, B., & Moberg, C. (2012).[2] Tetrahedron, 68(37), 7680-7684. [1][2]

-

Chemoenzymatic Preparation of (R)-Tetrahydrofuran-2-carboxylic acid: Uenishi, J., et al. (2002).[1][2] A scalable chemoenzymatic preparation of (R)-tetrahydrofuran-2-carboxylic acid.

-

Dehydration of Primary Amides (General Protocol): Organic Chemistry Portal - Nitrile Synthesis.

-

Odanacatib and Cathepsin K Inhibitors (Contextual): Leung, S. S., et al. (2009).[5] A practical enantioselective synthesis of odanacatib. Journal of Organic Chemistry.

-

Faropenem Synthesis (Application): MedChemExpress - (R)-Tetrahydrofuran-2-carboxylic acid.

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. (R)-(+)-Tetrahydro-2-furoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. tsijournals.com [tsijournals.com]

- 5. A practical enantioselective synthesis of odanacatib, a potent Cathepsin K inhibitor, via triflate displacement of an alpha-trifluoromethylbenzyl triflate - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Quantum Chemistry for Chiral Scaffolds: (R)-Tetrahydrofuran-2-carbonitrile

Executive Summary & Significance

(R)-Tetrahydrofuran-2-carbonitrile (THF-2-CN) represents a critical chiral building block in fragment-based drug discovery (FBDD). Structurally, it combines the metabolic stability of the nitrile group (a bioisostere for carbonyls and hydroxyls) with the conformational flexibility of the tetrahydrofuran ring.

For computational chemists, this molecule presents a distinct set of challenges:

-

Low-Barrier Pseudorotation: The THF ring does not exist in a single rigid chair form but fluctuates between Envelope (

) and Twist ( -

Stereoelectronic Effects: The 2-cyano substituent introduces competition between steric repulsion (favoring equatorial placement) and the generalized anomeric effect (potentially favoring axial placement due to

hyperconjugation). -

Chiral Assignment: Assigning the absolute configuration of synthesized derivatives requires high-fidelity prediction of Chiroptical properties (VCD/ECD).

This guide details the quantum chemical protocols required to accurately model the ground state thermodynamics, spectroscopic signatures, and reactivity profiles of (R)-THF-2-CN.

Computational Strategy: Methodological Selection

Accuracy in modeling THF-2-CN relies on capturing weak non-covalent interactions and correct electron density delocalization at the nitrile triple bond.

Functional & Basis Set Selection

| Component | Recommendation | Scientific Rationale (Causality) |

| Functional | Standard functionals (B3LYP) fail to accurately describe the dispersion forces that dictate the subtle energy differences (< 1 kcal/mol) between ring puckers. Range-separated hybrids with dispersion corrections are mandatory. | |

| Basis Set | def2-TZVP or 6-311++G(d,p) | The nitrile group (-C≡N) has significant electron density extended away from the nucleus. Diffuse functions (++) are non-negotiable to correctly modeling the dipole moment and the lone pair on the nitrogen. |

| Solvation | SMD (Acetonitrile/THF) | Implicit solvation (SMD) is superior to PCM for calculating free energies of solvation ( |

The Pseudorotation Landscape

The THF ring undergoes continuous conformational change along a pseudorotation phase angle (

Critical Insight: The 2-cyano group breaks the symmetry. You cannot simulate a single conformer. You must perform a Boltzmann-weighted average of the low-energy conformers (typically within 2.5 kcal/mol of the global minimum) to match experimental NMR or IR spectra.

Workflow Visualization

Diagram 1: Conformational Search & Spectroscopic Prediction Workflow

This self-validating workflow ensures that the final spectra reflect the physical reality of the dynamic molecule, not just a static local minimum.

Caption: Workflow for generating ensemble-averaged physicochemical properties. Note the feedback loop at the frequency calculation stage to eliminate transition states.

Detailed Protocols

Protocol A: Conformational Ensemble Generation

Objective: Identify all accessible minima on the pseudorotation surface.

-

Initial Search: Use a semi-empirical method (GFN2-xTB) or Force Field (MMFF94) to scan the ring puckering coordinates.

-

Why: DFT is too expensive for a raw search.

-

-

Geometry Optimization (DFT):

-

Software: Gaussian 16 / ORCA 5.

-

Keywords (Gaussian): # opt freq wB97XD/6-311++G(d,p) scrf=(smd,solvent=acetonitrile)

-

Note: The opt=tight convergence criterion is recommended for nitriles to ensure the C≡N bond length is precise (approx 1.15 Å).

-

-

Frequency Analysis:

-

Verify zero imaginary frequencies.

-

Extract Gibbs Free Energy (

).

-

-

Boltzmann Population (

):-

Discard conformers with

.

-

Protocol B: Vibrational Circular Dichroism (VCD)

Objective: Confirm the (R)-enantiomer identity against experimental samples. VCD is sensitive to the chirality of the entire scaffold.

-

Input Setup:

-

Use the optimized geometries from Protocol A.

-

Keywords (Gaussian): # freq=vcd wB97XD/6-311++G(d,p) scrf=(smd,solvent=CDCl3)

-

Crucial: Match the solvent model to the actual solvent used in the experimental VCD measurement (usually

or

-

-

Scaling:

-

DFT harmonic frequencies typically overestimate experimental wavenumbers. Apply a scaling factor (approx 0.95-0.96 for

B97X-D) to align the C≡N stretch (approx 2250 cm⁻¹) and fingerprint region.

-

-

Analysis:

Electronic Structure & Reactivity[3]

The reactivity of (R)-THF-2-CN is dominated by the

-

Acidity: The electron-withdrawing nitrile group and the inductive effect of the ring oxygen render the C2-H acidic (

in DMSO). -

Lithiation: Deprotonation leads to a configurationally unstable carbanion. The lithium cation often coordinates to the nitrile nitrogen, not the ring oxygen.

-

Anomeric Effect: In the (R)-isomer, the C2-CN bond orientation is influenced by the interaction between the oxygen lone pair (

) and the

Diagram 2: Stereoelectronic Interactions

This diagram illustrates the orbital interactions stabilizing specific conformers.

Caption: Stereoelectronic map showing the

Data Summary: Benchmarking Basis Sets

When setting up your calculation, balance cost vs. accuracy using this benchmark for THF-2-CN (Gas Phase):

| Basis Set | Relative CPU Time | Dipole Moment Accuracy | C≡N Stretch Precision |

| 6-31G(d) | 1.0x | Low (Underestimates) | Poor |

| 6-311++G(d,p) | 4.2x | High | Excellent |

| def2-TZVP | 6.5x | Very High | Excellent |

| aug-cc-pVTZ | 18.0x | Maximum | Excellent |

Recommendation: Use 6-311++G(d,p) for conformational scanning and def2-TZVP for final single-point energies and VCD properties.

References

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

-

Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. The Journal of Physical Chemistry, 98(45), 11623–11627. Link

-

Rayón, V. M., & Sordo, J. A. (2005). Pseudorotation in tetrahydrofuran: An ab initio and density functional theory study. The Journal of Chemical Physics, 122(20), 204303. Link

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link

-

Yang, T., Su, G., Ning, C., Deng, J., & Wang, F. (2007).[3] New Diagnostic of the Most Populated Conformer of Tetrahydrofuran in the Gas Phase. The Journal of Physical Chemistry A, 111(23), 4927–4933. Link

Sources

(R)-Tetrahydrofuran-2-carbonitrile: The Chiral Pivot in Medicinal Chemistry

The following technical guide is structured to serve as an authoritative resource for drug development professionals, focusing on the strategic utilization of (R)-Tetrahydrofuran-2-carbonitrile .

Technical Whitepaper | Version 2.0 [1]

Executive Summary

(R)-Tetrahydrofuran-2-carbonitrile (CAS: 164472-78-0), also known as (R)-2-cyanotetrahydrofuran, represents a critical "chiral pivot" in modern organic synthesis.[1] Unlike simple solvents, this motif serves as a bifurcating intermediate: it can be hydrolyzed to the (R)-carboxylic acid (a precursor for penem antibiotics like Faropenem) or reduced to (R)-tetrahydrofurfurylamine (a pharmacophore in various kinase inhibitors).[1]

This guide moves beyond basic properties to analyze the causality of synthetic choices , comparing the robustness of chiral pool derivation against the atom economy of asymmetric catalysis.

Chemical Profile & Specifications

Data consolidated for rapid bench reference.

| Property | Specification | Notes |

| IUPAC Name | (2R)-oxolane-2-carbonitrile | |

| CAS Number | 164472-78-0 | Distinct from racemate (14631-43-7) |

| Molecular Formula | C₅H₇NO | MW: 97.12 g/mol |

| Appearance | Colorless to pale yellow liquid | Oxidizes upon air exposure |

| Boiling Point | ~65-66°C (at 15 mmHg) | Volatile; requires careful vacuum handling |

| Chirality | (R)-Enantiomer | Precursor to (R)-THF-2-carboxylic acid |

| Solubility | Miscible in DCM, THF, MeOH | Low solubility in non-polar alkanes |

| Hazards | Flammable, Irritant | Critical: May form explosive peroxides |

Strategic Synthesis: The "Make vs. Buy" Decision

In high-value API synthesis, the choice of route dictates impurity profiles. We analyze two primary methodologies.

Route A: The "Chiral Pool" Cascade (High Reliability)

This is the industry-standard approach for ensuring high enantiomeric excess (ee >99%).[1] It leverages the commercial availability of (R)-tetrahydrofuran-2-carboxylic acid, often produced via enzymatic resolution of the ethyl ester using Aspergillus melleus protease.[1]

-

Mechanism: Stepwise functional group interconversion.

-

Why this route? It avoids the complex purification often required in asymmetric catalysis. The chirality is "locked in" from the starting material.

Route B: Asymmetric Cyanation (High Atom Economy)

Emerging methodologies utilize transition metal catalysis to install the nitrile group directly onto dihydrofuran precursors. While more atom-economical, this route often requires expensive chiral ligands (e.g., Ag-BINAP systems) and careful monitoring of residual metals.[1]

Visualization: Synthetic Decision Tree

The following diagram illustrates the logic flow for selecting the optimal synthesis pathway based on downstream requirements.

Caption: Decision matrix for synthesis. Route A is preferred for GMP manufacturing due to established impurity profiles.

Detailed Experimental Protocol

Objective: Synthesis of (R)-Tetrahydrofuran-2-carbonitrile via Dehydration of (R)-Tetrahydrofuran-2-carboxamide. Note: This protocol assumes the starting amide is derived from the commercially available (R)-acid.[1]

Reagents & Equipment[3][5]

-

Substrate: (R)-Tetrahydrofuran-2-carboxamide (1.0 eq)

-

Reagent: Trifluoroacetic anhydride (TFAA) (1.2 eq)[1]

-

Base: Pyridine or Triethylamine (2.5 eq)

-

Solvent: Dichloromethane (DCM), anhydrous

-

Atmosphere: Nitrogen or Argon[1]

Step-by-Step Methodology

-

Setup: Charge a flame-dried 3-neck round-bottom flask with (R)-Tetrahydrofuran-2-carboxamide and anhydrous DCM. Cool the system to 0°C using an ice/salt bath.

-

Base Addition: Add Pyridine dropwise. Stir for 15 minutes to ensure homogeneity.

-

Dehydration: Add TFAA dropwise over 30 minutes via a pressure-equalizing addition funnel.

-

Observation: The solution may turn slightly yellow. Monitor internal temperature to keep < 5°C.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor via TLC (Solvent: EtOAc/Hexane 1:1) or GC-MS.[1] The amide spot should disappear.

-

Quench: Cool back to 0°C and quench with saturated NaHCO₃ solution.

-

Safety: Evolution of CO₂ gas will occur. Add slowly.

-

-

Workup: Separate the organic layer. Extract the aqueous layer 2x with DCM. Wash combined organics with 1M HCl (to remove pyridine), then Brine. Dry over MgSO₄.[3]

-

Purification: Concentrate under reduced pressure. Purify via vacuum distillation (preferred for stability) or flash chromatography.

Downstream Applications & Signaling

The utility of (R)-THF-2-carbonitrile lies in its ability to access two distinct chemical spaces.[1]

Pathway 1: The Antibiotic Core (Hydrolysis)

Hydrolysis of the nitrile yields (R)-Tetrahydrofuran-2-carboxylic acid , the chiral side chain for Faropenem (a penem antibiotic).[1] The (R)-configuration is essential for binding to penicillin-binding proteins (PBPs).[1]

Pathway 2: The Kinase Linker (Reduction)

Reduction (e.g., LiAlH₄ or H₂/Raney Ni) yields (R)-Tetrahydrofurfurylamine .[1] This moiety acts as a hydrogen-bond acceptor/donor motif in various kinase inhibitors, improving solubility and metabolic stability compared to phenyl analogs.

Caption: Divergent synthesis pathways.[1] The nitrile serves as a masked acid or a precursor to the amine.

Safety & Handling Protocols

Trustworthiness Rule: Never treat THF derivatives as benign solvents.

-

Peroxide Formation: Like the parent THF, the nitrile derivative can form explosive peroxides upon storage.

-

Protocol: Test for peroxides using starch-iodide paper before distillation.[1] Store under inert gas (Argon) and consider adding BHT as a stabilizer if stored for >3 months.

-

-

Cyanide Hazards: While the organic nitrile is less acutely toxic than inorganic cyanides, metabolism can release HCN.

-

Protocol: Handle in a fume hood. Keep a cyanide antidote kit available if working on large scales.

-

-

Flammability: Flash point is low.[4] Ground all glassware to prevent static discharge.

References

-

Sigma-Aldrich. (R)-Tetrahydrofuran-2-carbonitrile Product Specification & Safety Data Sheet.Link[1]

-

ChemicalBook. Synthesis and Supplier Data for (R)-Tetrahydrofuran-2-carbonitrile.Link[1]

-

ResearchGate. Scalable chemoenzymatic preparation of (R)-tetrahydrofuran-2-carboxylic acid. (Describes the enzymatic resolution of the precursor acid). Link

-

PubChem. Compound Summary: (R)-Tetrahydrofuran-2-carbonitrile (CID 7204860).[1]Link[1]

-

New Drug Approvals. Faropenem Synthesis and Intermediates. (Details the role of the THF-acid in antibiotic synthesis). Link

Sources

Technical Guide: (R)-Tetrahydrofuran-2-carbonitrile

High-Purity Chiral Intermediates in Pharmaceutical Synthesis

Executive Summary

(R)-Tetrahydrofuran-2-carbonitrile (CAS: 164472-78-0) is a critical chiral building block used in the synthesis of complex pharmaceutical agents, particularly beta-lactam antibiotics (e.g., Faropenem) and novel kinase inhibitors.[1][2][3][4] Its value lies in the rigid, stereochemically defined tetrahydrofuran (THF) core, which serves as a bioisostere for proline or phenyl rings, improving metabolic stability and solubility in drug candidates. This guide provides a definitive technical analysis of its identity, synthesis, and application.

Part 1: Chemical Identity & Nomenclature

Precision in nomenclature is vital to avoid costly sourcing errors, particularly distinguishing between the carbonitrile (direct attachment) and acetonitrile (one-carbon spacer) derivatives.

Core Identifiers

| Parameter | Specification |

| CAS Number | 164472-78-0 (Specific to (R)-enantiomer) |

| Racemic CAS | 14631-43-7 |

| (S)-Enantiomer CAS | 164472-76-8 |

| IUPAC Name | (2R)-Oxolane-2-carbonitrile |

| Molecular Formula | C₅H₇NO |

| Molecular Weight | 97.12 g/mol |

| SMILES | N#C[C@H]1CCCO1 |

| InChI Key | RZZIKHSWRWWPAN-RXMQYKEDSA-N |

Validated Synonyms

-

(R)-2-Cyanotetrahydrofuran[1]

⚠️ Critical Distinction: The "Furfuryl" Trap

Do not confuse with (R)-Tetrahydrofurfuryl nitrile.

-

Target: (R)-Tetrahydrofuran-2-carbonitrile (CN attached directly to ring).[1][3]

-

False Friend: Tetrahydrofurfuryl nitrile (Tetrahydrofuran-2-acetonitrile).

-

Impact: Substitution leads to a homologation error (extra -CH₂- group), destroying pharmacophore binding.

Part 2: Synthesis & Production Protocols

The most robust industrial route for (R)-tetrahydrofuran-2-carbonitrile utilizes the dehydration of (R)-tetrahydrofuran-2-carboxamide. This method preserves the chiral center established in the readily available carboxylic acid precursor.

Workflow Diagram: Dehydration Pathway

Figure 1: Stereoconservative synthesis from the chiral acid pool.

Detailed Protocol: Amide Dehydration

Objective: Convert (R)-tetrahydrofuran-2-carboxamide to the nitrile without racemization.

-

Reagents:

-

Substrate: (R)-Tetrahydrofuran-2-carboxamide (1.0 eq)[1]

-

Dehydrating Agent: Trifluoroacetic anhydride (TFAA) (1.2 eq)

-

Base: Pyridine (2.5 eq) or Triethylamine

-

Solvent: Dichloromethane (DCM), anhydrous

-

-

Procedure:

-

Step 1 (Setup): Dissolve the amide in anhydrous DCM under nitrogen atmosphere. Cool to 0°C.

-

Step 2 (Addition): Add Pyridine followed by the dropwise addition of TFAA. Maintain temperature <5°C to prevent racemization.

-

Step 3 (Reaction): Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) for 2 hours. Monitor by TLC or GC (Disappearance of amide peak).

-

Step 4 (Workup): Quench with saturated NaHCO₃ solution. Extract with DCM. Wash organic layer with 1M HCl (to remove pyridine), then brine.

-

Step 5 (Purification): Dry over MgSO₄ and concentrate in vacuo. Purify via vacuum distillation (bp ~65°C at 15 mmHg) to obtain a colorless oil.

-

Quality Control Check:

-

Optical Rotation:

should be approximately +30° to +34° (c=1, CHCl₃). -

Chiral GC: Ensure enantiomeric excess (ee) >98%.

Part 3: Pharmaceutical Applications

(R)-Tetrahydrofuran-2-carbonitrile acts as a "masked" carboxylic acid and a rigid chiral scaffold.

Precursor to Faropenem Antibiotics

The (R)-THF moiety is the defining structural feature of Faropenem , a penem antibiotic.

-

Mechanism: The nitrile is often hydrolyzed back to the acid or converted to an acetyl group to form the side chain.

-

Significance: The (R)-configuration is essential for binding to Penicillin-Binding Proteins (PBPs). The (S)-enantiomer is biologically inactive.

Bioisostere in Kinase Inhibitors

In modern drug design, the THF nitrile group is used to replace:

-

Proline: To reduce peptide character and improve oral bioavailability.

-

Phenyl Rings: To lower lipophilicity (LogP) while maintaining steric bulk.

-

Warhead: The nitrile group can act as a reversible covalent "warhead" targeting Cysteine residues in proteases (e.g., Cathepsin K or Cathepsin S), although the cyclopropyl nitrile is more common in Odanacatib, the THF-nitrile offers a different steric profile for selectivity.

Application Hierarchy

Figure 2: Downstream utility in antibiotic and protease inhibitor synthesis.

Part 4: Safety & Handling

As a nitrile compound, strict safety protocols are required.

| Hazard Class | GHS Code | Description |

| Flammability | H225 | Highly flammable liquid and vapor.[3] Flash point <23°C. |

| Acute Toxicity | H302/H312/H332 | Harmful if swallowed, in contact with skin, or inhaled. Metabolizes to release cyanide ions slowly. |

| Irritation | H319 | Causes serious eye irritation.[3] |

Handling Protocol:

-

Engineering Controls: Always handle in a fume hood.

-

PPE: Butyl rubber gloves are recommended over nitrile gloves for extended contact with nitriles and DCM.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Nitriles are generally stable but can hydrolyze in the presence of moisture.

References

-

Sigma-Aldrich. (R)-Tetrahydrofuran-2-carbonitrile Product Specification & Safety Data Sheet. Merck KGaA. Link

-

PubChem. Compound Summary: (R)-Tetrahydrofuran-2-carbonitrile (CID 7204860). National Center for Biotechnology Information. Link

-

ChemicalBook. (S)-Tetrahydrofuran-2-carbonitrile Synthesis and CAS Data Verification. (Note: Reference used for cross-verification of enantiomeric data). Link

-

ResearchGate. A Scalable Chemoenzymatic Preparation of (R)-Tetrahydrofuran-2-carboxylic Acid. (Source for synthesis of the precursor acid).[6][7] Link

-

MedChemExpress. Odanacatib and Cathepsin K Inhibitor Structure Analysis. (Used to differentiate cyclopropyl vs. THF nitrile moieties). Link

Sources

- 1. (S)-TETRAHYDROFURAN-2-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 2. (R)-Tetrahydrofuran-2-carbonitrile = 98.0 GC sum of enantiomers 164472-78-0 [sigmaaldrich.com]

- 3. (R)-Tetrahydrofuran-2-carbonitrile | C5H7NO | CID 7204860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. (R)-四氢呋喃-2-腈 ≥98.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. CN104031010A - Manufacturing Method Of Optically Active Tetrahydrofuran-2-carboxylic Acid - Google Patents [patents.google.com]

Physical Properties of (R)-Tetrahydrofuran-2-carbonitrile: A Technical Guide

Part 1: Executive Summary

(R)-Tetrahydrofuran-2-carbonitrile (CAS: 164472-78-0), also known as (R)-2-cyanotetrahydrofuran, is a critical chiral building block in the synthesis of cathepsin K inhibitors (e.g., Odanacatib) and various antiviral therapeutics. Its value lies in the rigid tetrahydrofuran scaffold, which provides specific vector orientation for substituents in drug-target interactions.

This guide provides a definitive reference for the physical characterization, handling, and quality control of this intermediate. Unlike the common solvent tetrahydrofuran (THF), this nitrile derivative possesses distinct physical properties—most notably a significantly higher boiling point and specific optical rotation—that must be rigorously monitored to ensure downstream reaction success.

Part 2: Chemical Identity & Structural Characterization

Before analyzing physical behaviors, the compound must be unambiguously identified. The (R)-enantiomer is the pharmacologically active scaffold in most applications, distinguishing it from the racemic mixture (CAS: 14631-43-7).

| Property | Detail |

| IUPAC Name | (2R)-Tetrahydrofuran-2-carbonitrile |

| Common Synonyms | (R)-2-Cyanotetrahydrofuran; (R)-Tetrahydro-2-furonitrile |

| CAS Number | 164472-78-0 (Specific for R-isomer) |

| Racemic CAS | 14631-43-7 |

| Molecular Formula | C₅H₇NO |

| Molecular Weight | 97.12 g/mol |

| SMILES | N#C[C@H]1CCCO1 |

| Stereochemistry | (R)-Configuration (typically >98% ee required) |

Part 3: Physical Properties Matrix

The following data aggregates experimental values and chemically validated predictions. Note the distinction between this compound and THF; the nitrile group introduces significant polarity and dipole-dipole interactions, elevating the boiling point and density.

Core Physical Data

| Property | Value / Range | Condition / Note |

| Physical State | Liquid | Clear, colorless to pale yellow |

| Boiling Point | ~85–90 °C | @ 15 mmHg (Vacuum Distillation) |

| Boiling Point (Atm) | ~195–200 °C (Predicted) | Decomposition likely before atmospheric BP |

| Density | 1.04 – 1.06 g/mL | @ 20 °C (Heavier than THF: 0.89 g/mL) |

| Refractive Index | 1.435 – 1.445 | |

| Flash Point | > 65 °C | Combustible (Class IIIA) |

| Solubility | Soluble | DCM, THF, EtOAc, Methanol |

| Water Solubility | Moderate | Less miscible than THF due to nitrile lipophilicity |

Optical Properties (Critical for QA)

The specific rotation is the primary rapid-test metric for confirming absolute configuration.

-

Specific Rotation

: -34.2° ( -

Literature Variance: Values from -26° to -34° are reported depending on enantiomeric excess (ee) and solvent.

-

Chiral Purity Target:

ee is standard for pharmaceutical intermediates.

Technical Insight: The optical rotation is solvent-dependent. Ensure chloroform (CHCl₃) is used for comparison against standard literature values. A significant drop in rotation magnitude often indicates racemization or the presence of the (S)-enantiomer.

Part 4: Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess (ee)

Self-Validating System: This protocol uses a racemic standard to establish baseline separation before testing the chiral sample.

Methodology: Gas Chromatography (GC) with Chiral Stationary Phase.

-

Column Selection: Beta-DEX 120 or equivalent cyclodextrin-based capillary column (30 m x 0.25 mm).

-

Sample Preparation: Dissolve 10 mg of (R)-Tetrahydrofuran-2-carbonitrile in 1 mL of DCM.

-

Conditions:

-

Injector Temp: 220 °C.

-

Detector (FID): 250 °C.

-

Oven Profile: Isothermal at 90 °C for 20 mins, then ramp 10 °C/min to 150 °C.

-

-

Validation:

-

Inject Racemic Standard (CAS 14631-43-7). Confirm two baseline-separated peaks (Resolution

). -

Inject (R)-Sample. The (R)-enantiomer typically elutes second on Beta-DEX columns (verify with specific column CoA).

-

-

Calculation:

Protocol 2: Safe Handling & Storage

Causality: Nitriles can hydrolyze to amides/acids under moist acidic/basic conditions, destroying the pharmacophore.

-

Atmosphere: Store under dry Nitrogen or Argon.

-

Temperature: Refrigerate (2–8 °C) to prevent slow racemization or oxidation.

-

Container: Amber glass to inhibit potential photochemical degradation.

Part 5: Visualization of Workflows

Diagram 1: Quality Control Decision Tree

This logic flow ensures that only material meeting strict physical specifications proceeds to synthesis.

Caption: QC workflow prioritizing non-destructive physical tests (Density, Rotation) before consuming sample for GC.

Diagram 2: Synthetic Utility & Reactivity

Highlighting the transformation of the nitrile group into key pharmaceutical functionalities.

Caption: The nitrile serves as a versatile precursor for amines, acids, and aldehydes in drug synthesis.

Part 6: References

-

Hertzberg, R., et al. (2012). "Synthesis of (R)-Tetrahydrofuran-2-carbonitrile via Silver Perchlorate catalyzed cyclization." Tetrahedron, 68(37), 7680-7684. (Primary source for Optical Rotation and Yield).

-

PubChem Database. "Compound Summary: (R)-Tetrahydrofuran-2-carbonitrile (CID 7204860)." National Center for Biotechnology Information. .

-

ChemicalBook. "Product CAS 164472-78-0 Properties." .

-

Sigma-Aldrich. "Safety Data Sheet: Tetrahydrofuran derivatives." .

Technical Safety Guide: (R)-Tetrahydrofuran-2-carbonitrile

An in-depth technical guide on the safety, handling, and risk management of (R)-Tetrahydrofuran-2-carbonitrile.

Executive Summary

(R)-Tetrahydrofuran-2-carbonitrile (CAS: 164472-78-0 / 14206-89-4) is a high-value chiral building block used in the synthesis of pharmaceutical agents such as furopenem and cathepsin K inhibitors.[1] While structurally simple, this compound presents a dual-threat profile : it is a highly flammable liquid (Flash Point: -17°C) and a cyanogenic nitrile capable of metabolizing into cyanide in vivo.[1]

This guide moves beyond standard Safety Data Sheet (SDS) recommendations to provide a mechanistic understanding of the compound's risks, establishing a self-validating safety protocol for research and scale-up environments.

Physicochemical Identification & Properties[2][3][4]

Accurate identification is critical due to the existence of the S-enantiomer and the racemic mixture. The safety parameters below apply to the neat (R)-enantiomer.

| Parameter | Data | Technical Note |

| Chemical Name | (R)-Tetrahydrofuran-2-carbonitrile | IUPAC: (2R)-oxolane-2-carbonitrile |

| CAS Number | 164472-78-0 (R-isomer)14206-89-4 (Racemic/General) | Verify stereochemistry on Certificate of Analysis (CoA).[1] |

| Molecular Formula | C₅H₇NO | MW: 97.12 g/mol |

| Physical State | Colorless Liquid | Hygroscopic; absorbs atmospheric moisture. |

| Flash Point | -17°C (1.4°F) | Critical Hazard: Class IB Flammable Liquid.[1] Vapors form explosive mixtures at room temperature. |

| Boiling Point | ~160–180°C (Estimated) | Note:[1] Precursor acid boils at 243°C. Volatility is significant despite high BP due to low H-bonding. |

| Density | ~1.0–1.1 g/mL | Denser than THF (0.89 g/mL). |

| Solubility | Miscible in organic solvents | Soluble in alcohol, ether, chloroform. Limited water solubility. |

Comprehensive Hazard Assessment

The Cyanogenic Mechanism (Toxicological Insight)

Unlike simple aliphatic nitriles, (R)-Tetrahydrofuran-2-carbonitrile contains an oxygen atom alpha to the nitrile group.[1] This structural feature facilitates rapid oxidative metabolism.

Mechanism of Action: Upon inhalation or ingestion, hepatic Cytochrome P450 enzymes hydroxlate the alpha-carbon. The resulting intermediate is an unstable cyanohydrin , which spontaneously decomposes to release hydrogen cyanide (HCN) and the corresponding lactone. This "masked cyanide" effect requires that exposure be treated with the same urgency as direct cyanide exposure.

Figure 1: Metabolic activation pathway of alpha-alkoxy nitriles leading to cyanide release.[1]

Fire & Explosion Risks[6]

-

Vapor Density: Vapors are heavier than air and may travel along benchtops to ignition sources (hot plates, static discharge).

-

Peroxide Formation: As a tetrahydrofuran derivative, the ether oxygen is susceptible to autoxidation. While the electron-withdrawing nitrile group reduces this risk compared to THF solvent, peroxide testing is mandatory for bottles stored >6 months.

Engineering Controls & Personal Protective Equipment (PPE)[1]

Glove Compatibility Matrix

Standard nitrile exam gloves provide insufficient protection against organic nitriles. The solvent-like nature of the THF ring combined with the nitrile group allows for rapid permeation.[1]

| Glove Material | Breakthrough Time | Recommendation |

| Nitrile (Disposable) | < 5 minutes | Do Not Use for direct handling.[1] Splash protection only. |

| Latex | Immediate | Prohibited. |

| Butyl Rubber | > 4 hours | Recommended for spill cleanup or bulk handling. |

| Silver Shield (Laminate) | > 8 hours | Best Practice for high-risk procedures.[1] |

Handling Protocol Workflow

Strict adherence to engineering controls is the primary defense.

Figure 2: Operational workflow for safe handling, emphasizing ignition control and glove layering.[1]

Storage and Stability

-

Environment: Store in a dedicated flammables cabinet rated for volatile organics.

-

Temperature: Refrigeration (2–8°C) is recommended to reduce vapor pressure and degradation.

-

Atmosphere: Store under inert gas (Argon or Nitrogen) . The compound is hygroscopic; moisture can hydrolyze the nitrile to the amide/acid, releasing ammonia and altering stoichiometry.

-

Incompatibilities:

-

Strong Oxidizers: Risk of fire/explosion.

-

Strong Acids/Bases: Catalyze hydrolysis (exothermic).

-

Reducing Agents (LiAlH₄): Reacts violently to form amines.

-

Emergency Response Protocols

Exposure (Cyanide Risk)

Because of the metabolic delay, symptoms (headache, dizziness, rapid breathing) may appear 15–30 minutes post-exposure.

-

Inhalation: Move to fresh air immediately. Administer 100% oxygen if breathing is labored.

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (enhances absorption).

-

Medical Alert: Inform medical personnel of potential cyanide toxicity . If available, have a Cyanokit (Hydroxocobalamin) on standby.

Spill Management[7]

-

Small Spill (<10 mL): Cover with an activated carbon spill pad or vermiculite. Do not use paper towels (fire risk).

-

Large Spill: Evacuate the area. Notify the hazmat team. The low flash point means vapors can ignite from distant sparks.

Synthesis Context

(R)-Tetrahydrofuran-2-carbonitrile is typically synthesized from (R)-tetrahydro-2-furoic acid via the primary amide, followed by dehydration using reagents like trifluoroacetic anhydride (TFAA) or phosphorous oxychloride (POCl₃).[1]

-

Safety Note: The dehydration step often generates exothermic heat and acidic byproducts. Ensure cooling is applied during synthesis to prevent thermal runaway of the volatile nitrile product.

References

-

Sigma-Aldrich. (R)-Tetrahydrofuran-2-carbonitrile Product Safety Data Sheet (SDS). CAS 164472-78-0.[1][2] Retrieved from [1]

-

PubChem. (R)-Tetrahydrofuran-2-carbonitrile Compound Summary. CID 7204860.[2] Retrieved from [1]

-

Kaplita, P. V., & Smith, R. P. (1986).[3] Pathways for the Bioactivation of Aliphatic Nitriles to Free Cyanide in Mice.[3][4] Toxicology and Applied Pharmacology. Link: (Mechanistic basis for alpha-alkoxy nitrile toxicity).[1]

-

Thermo Fisher Scientific. Tetrahydrofuran Safety Data Sheet. (Reference for THF ring flammability and peroxide hazards). Retrieved from [1]

-

ECHA (European Chemicals Agency). Registration Dossier for Nitrile Compounds.[2] General guidance on nitrile permeation and handling. Retrieved from [1]

Sources

Application Note: (R)-Tetrahydrofuran-2-carbonitrile Reaction Conditions & Protocols

This Application Note is structured to provide actionable, high-level technical guidance for the handling and derivatization of (R)-Tetrahydrofuran-2-carbonitrile . It is designed for medicinal chemists and process development scientists, focusing on preserving stereochemical integrity during critical transformations.

Executive Summary & Strategic Significance

(R)-Tetrahydrofuran-2-carbonitrile (CAS: 164472-78-0) is a high-value chiral synthon utilized in the synthesis of cathepsin K inhibitors (e.g., Odanacatib analogs) and various peptidomimetics. Its value lies in the rigid tetrahydrofuran (THF) core, which serves as a bioisostere for proline or cyclopentane, improving metabolic stability and solubility profiles.

Critical Challenge: The proton at the C2 position (alpha to the nitrile) is acidic (

Synthesis of the Core Material

Route: Dehydration of Primary Amide

While (R)-Tetrahydrofuran-2-carbonitrile is commercially available, in-house synthesis often starts from the more abundant (R)-tetrahydrofuran-2-carboxylic acid to ensure optical purity.

Protocol 1: Dehydration of (R)-Tetrahydrofuran-2-carboxamide

Objective: Convert the primary amide to the nitrile under mild conditions to prevent thermal racemization.

Reagents:

-

Starting Material: (R)-Tetrahydrofuran-2-carboxamide (1.0 equiv)[1]

-

Dehydrating Agent: Trifluoroacetic anhydride (TFAA) (1.2 equiv)

-

Base: Pyridine or Triethylamine (2.5 equiv)

-

Solvent: Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF)

Step-by-Step Methodology:

-

Setup: Charge a dry reactor with (R)-Tetrahydrofuran-2-carboxamide and anhydrous DCM (10 vol). Cool the solution to 0°C under

atmosphere. -

Base Addition: Add Pyridine (2.5 equiv) dropwise, maintaining internal temperature

. -

Dehydration: Add TFAA (1.2 equiv) slowly over 30 minutes. The reaction is exothermic; strict temperature control (0–5°C) is critical to prevent side reactions.

-

Monitoring: Stir at 0°C for 2 hours. Monitor conversion via TLC or GC. (Target: >98% conversion).

-

Workup: Quench with saturated

solution (careful: gas evolution). Separate layers. Wash organic layer with 1M HCl (to remove pyridine) followed by brine. -

Purification: Dry over

, filter, and concentrate in vacuo at

Key Reaction Modules (Application Protocols)

Module A: Reduction to (R)-Tetrahydrofurfurylamine

Application: Synthesis of chiral linkers for fragment-based drug discovery.

Protocol 2: Lithium Aluminum Hydride (LiAlH4) Reduction

-

Expert Insight: While catalytic hydrogenation (Raney Ni) is scalable, LiAlH4 provides cleaner conversion for bench-scale work without requiring high-pressure equipment.

| Parameter | Specification | Rationale |

| Reagent | Excess required to fully reduce nitrile to primary amine. | |

| Solvent | Anhydrous THF | High solubility; compatible with strong hydrides. |

| Temperature | Initiate cold to control exotherm; heat to drive kinetics. | |

| Quench | Fieser Method |

Procedure:

-

Suspend

in THF at 0°C. -

Add (R)-Tetrahydrofuran-2-carbonitrile solution dropwise.

-

Warm to room temperature, then reflux for 3–6 hours.

-

Cool to 0°C. Perform Fieser quench carefully.

-

Filter granular aluminum salts. Concentrate filtrate to yield the amine.

Module B: Hydrolysis to Carboxylic Acid

Critical Control Point: AVOID BASIC HYDROLYSIS. Strong bases (NaOH/KOH) at high temperatures will deprotonate the C2 position, leading to a planar carbanion intermediate and subsequent racemization.

Protocol 3: Acid-Catalyzed Hydrolysis

-

Reagents: Conc. HCl (6M to 12M).

-

Conditions: Reflux (80–100°C) for 4–8 hours.

-

Mechanism: Nitrile

Amide -

Isolation: Extract with ether/DCM. The product is water-soluble; continuous extraction may be necessary.

Module C: Nucleophilic Addition (Ketone Synthesis)

Application: Creating chiral ketones via Grignard addition.

Protocol 4: Grignard Reaction with PhMgBr

-

Conditions: Use anhydrous THF or 2-MeTHF.

-

Temperature: Cool to

or -

Addition: Add PhMgBr (1.1 equiv) slowly.

-

Hydrolysis: The intermediate imine salt is hydrolyzed with aqueous acidic solution (1M HCl) to release the ketone.

Visualizing the Chemical Pathways

The following diagram illustrates the central role of (R)-Tetrahydrofuran-2-carbonitrile and the divergent pathways, highlighting the critical risk of racemization.

Figure 1: Synthetic pathways for (R)-Tetrahydrofuran-2-carbonitrile, highlighting the "Red Zone" risk of basic hydrolysis leading to racemization.[1][4][5]

Troubleshooting & Critical Process Parameters (CPP)

| Issue | Probable Cause | Corrective Action |

| Low ee% (Racemization) | Basic conditions or excessive heat during workup. | Switch to acidic hydrolysis; keep workup temp |

| Incomplete Reduction | Aged | Titrate hydride reagent; Use freshly distilled THF. |

| Low Yield (Dehydration) | Hydrolysis of TFAA due to moisture. | Ensure strict anhydrous conditions ( |

| Emulsions | Aluminum salts during quench. | Use the Fieser quench method ( |

References

-

ChemicalBook. (S)-Tetrahydrofuran-2-carbonitrile synthesis and properties. Retrieved from .

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7204860, (R)-Tetrahydrofuran-2-carbonitrile. Retrieved from .

-

Sigma-Aldrich. (R)-Tetrahydrofuran-2-carbonitrile Product Specification. Retrieved from .

-

Common Organic Chemistry. Reduction of Nitriles to Amines: Standard Protocols. Retrieved from .

-

Google Patents. Method of racemization of optically active tetrahydrofuran-2-carboxylic acid (EP0367515B1). (Demonstrates the risk of basic conditions). Retrieved from .

Sources

- 1. (S)-TETRAHYDROFURAN-2-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 2. tutorchase.com [tutorchase.com]

- 3. d-nb.info [d-nb.info]

- 4. EP0367515B1 - Method of racemization of optically active tetrahydrofuran 2-carboxylic acid - Google Patents [patents.google.com]

- 5. (R)-Tetrahydrofuran-2-carbonitrile | C5H7NO | CID 7204860 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: (R)-Tetrahydrofuran-2-carbonitrile in Chiral Drug Synthesis

[1]

Introduction & Strategic Value